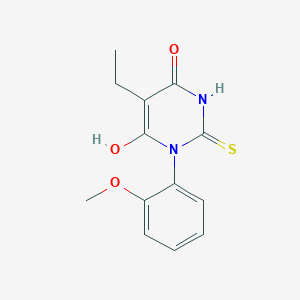

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

5-ethyl-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-8-11(16)14-13(19)15(12(8)17)9-6-4-5-7-10(9)18-2/h4-7,17H,3H2,1-2H3,(H,14,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCSJPMFUBXLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C(=S)NC1=O)C2=CC=CC=C2OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone class, characterized by its complex structure which includes ethyl, hydroxy, methoxyphenyl, and sulfanyl functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit enzymes that are pivotal in metabolic pathways, which could lead to therapeutic effects in diseases characterized by abnormal enzyme activity.

- Receptor Modulation : It may bind to specific receptors, altering their signaling pathways and resulting in physiological changes.

- Antioxidant Activity : The presence of hydroxyl groups may contribute to its antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.

Pharmacological Studies

Recent studies have highlighted the potential pharmacological applications of this compound:

- Anti-inflammatory Effects : Research indicates that compounds in this class may exhibit anti-inflammatory properties by inhibiting myeloperoxidase (MPO) activity, which is linked to various inflammatory disorders .

- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties against certain pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : Some derivatives of dihydropyrimidinones have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other compounds within the dihydropyrimidinone family:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related dihydropyrimidinones and heterocyclic derivatives reveals key differences in substituent effects and bioactivity:

Key Findings

Electronic Effects : The 2-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which stabilize aromatic π-systems and may enhance binding to hydrophobic pockets in proteins compared to unsubstituted phenyl analogs.

Synthetic Accessibility: Unlike iodane-malonate hybrids (requiring specialized chalcogen-bonding synthesis), dihydropyrimidinones are more straightforward to synthesize via one-pot methods.

Biological Relevance: Piperazine derivatives with 2-methoxyphenyl groups (e.g., HBK14–HBK19) exhibit neuropharmacological activity, whereas the target compound’s dihydropyrimidinone core is more associated with calcium channel modulation.

Thermodynamic and Pharmacokinetic Insights

- Lipophilicity: The ethyl and methoxyphenyl groups increase logP values compared to simpler dihydropyrimidinones (e.g., 4-phenyl-6-methyl-5-ethoxycarbonyl analogs), suggesting better membrane permeability.

Preparation Methods

Heterogeneous Acid Catalysts: HPA-Montmorillonite-KSF

- A green, efficient, and recyclable catalyst system involving heteropolyacid (HPA) supported on montmorillonite KSF clay has been developed.

- The reaction is performed solvent-free under reflux for approximately 1 hour.

- Optimal molar ratios: 2 mol% HPA, 1.5 equivalents each of urea/thiourea and ethyl acetoacetate, and 1 equivalent of aldehyde.

- This method yields the desired DHPM derivatives in good to excellent yields with shorter reaction times compared to traditional acid catalysts such as sulfuric acid or BF3–OEt2/CuCl systems.

- The catalyst can be reused multiple times without significant loss of activity.

Trimethylsilyl Trifluoromethanesulfonate on Silica Gel (TMSOTf/SiO2)

- TMSOTf supported on silica gel is an inexpensive, readily available, and efficient catalyst for the Biginelli condensation.

- The catalyst is prepared by mixing silica gel with TMSOTf solution, followed by drying at 120°C under vacuum.

- The reaction mixture (aldehyde, ethyl 3-oxobutanoate, urea/thiourea, and 5 mol% catalyst) is irradiated under microwave conditions at 100°C for 45 minutes.

- After completion, the catalyst is filtered off and can be recovered and reused.

- This method provides excellent to good yields of aryl-substituted 3,4-dihydropyrimidin-2(1H)-ones with simple work-up and short reaction times.

Trichloroacetic Acid Catalysis

- A classical method uses trichloroacetic acid (20 mol%) as a catalyst.

- The reaction is stirred at 70°C with equimolar amounts of aldehyde, alkyl acetoacetate, and urea/thiourea.

- After reaction completion (monitored by TLC), the product precipitates and is isolated by filtration and recrystallization.

- This method is straightforward but may require longer reaction times compared to microwave-assisted or heterogeneous catalysis.

Reaction Mechanism Insights

- The Biginelli reaction involves initial formation of an iminium ion from the aldehyde and urea/thiourea.

- The β-ketoester then undergoes nucleophilic attack leading to cyclization and formation of the dihydropyrimidinone scaffold.

- The presence of thiourea introduces the sulfanyl group at the 2-position.

- Catalysts accelerate the formation of intermediates and promote cyclization under milder conditions.

Comparative Data on Yields and Reaction Times

| Catalyst/System | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| HPA-Montmorillonite-KSF | Solvent-free, reflux, 2 mol% HPA | 1 hour | 80-90 | Recyclable catalyst, green |

| TMSOTf on Silica Gel (Microwave) | Microwave, 100°C, 5 mol% catalyst | 45 minutes | 85-95 | Fast, easy catalyst recovery |

| Trichloroacetic Acid | 70°C, 20 mol% catalyst | 2-4 hours | 75-85 | Classical method, simple setup |

Yields and times are representative for dihydropyrimidinone derivatives with aromatic aldehydes similar to 2-methoxybenzaldehyde.

Specific Considerations for 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

- The 2-methoxyphenyl substituent requires careful selection of aldehyde and reaction conditions to maintain the methoxy group integrity.

- Hydroxy substitution at C-6 can be introduced via the β-ketoester component or post-synthetic modification.

- Thiourea incorporation ensures the sulfanyl group at C-2.

- Microwave-assisted synthesis using TMSOTf/SiO2 catalyst is particularly advantageous for this compound due to reduced reaction times and high purity of product.

- Reflux under solvent-free conditions with HPA-Montmorillonite-KSF catalyst also provides good yields and is environmentally friendly.

Summary Table of Preparation Methods

| Step/Parameter | HPA-Montmorillonite-KSF | TMSOTf on Silica Gel (Microwave) | Trichloroacetic Acid Method |

|---|---|---|---|

| Aldehyde | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde |

| β-Ketoester | Ethyl acetoacetate | Ethyl 3-oxobutanoate | Alkyl acetoacetate |

| Thiourea | Present | Present | Present |

| Catalyst loading | 2 mol% HPA | 5 mol% TMSOTf/SiO2 | 20 mol% trichloroacetic acid |

| Temperature | Reflux (approx. 100-110°C) | Microwave 100°C | 70°C |

| Reaction time | ~1 hour | 45 minutes | 2-4 hours |

| Solvent | None (solvent-free) | None (microwave) | Ethanol (workup) |

| Catalyst recyclability | Yes | Yes | No |

| Yield range (%) | 80-90 | 85-95 | 75-85 |

Research Findings and Notes

- The use of heterogeneous and recyclable catalysts like HPA-Montmorillonite-KSF and TMSOTf/SiO2 aligns with green chemistry principles, reducing waste and improving sustainability.

- Microwave-assisted synthesis significantly reduces reaction times and often improves yields and purity.

- The classical acid-catalyzed Biginelli reaction remains a reliable method but is less efficient in terms of time and catalyst recovery.

- No significant by-products are reported under optimized conditions, indicating high selectivity for the desired dihydropyrimidinone.

This comprehensive analysis of preparation methods for this compound provides a clear guide for researchers aiming to synthesize this compound efficiently, with choices of catalysts and conditions tailored to desired throughput, environmental considerations, and resource availability.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one with high purity?

The Biginelli reaction is a common approach for dihydropyrimidinone derivatives. For analogous compounds, optimized protocols involve refluxing a mixture of aldehyde (e.g., 2-methoxyphenyl derivatives), β-ketoester/β-diketone, and thiourea in a solvent system (e.g., n-heptane-toluene 1:1) with a Lewis acid catalyst like ZnCl₂. Purification via recrystallization from ethanol or methanol is typical. Monitor reaction progress using TLC and confirm purity via HPLC or melting point analysis .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C) : Assign signals for the methoxyphenyl (δ ~3.8 ppm for OCH₃), sulfanyl (δ ~3.5-4.0 ppm for SH), and dihydropyrimidinone ring protons.

- X-ray crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) and confirm substituent positions. SHELXL software is widely used for refinement .

- FT-IR : Identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹, S-H stretch ~2550 cm⁻¹) .

Q. What solvent systems are optimal for recrystallization?

Ethanol-water mixtures (70:30 v/v) or methanol are effective for dihydropyrimidinone derivatives. For sulfur-containing analogs, add 1-2% acetic acid to enhance solubility and inhibit oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfanyl and hydroxy groups in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) are suitable for analyzing electronic properties:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate tautomeric equilibria (e.g., thiol ↔ thione) using solvent-polarizable continuum models.

- Compare HOMO-LUMO gaps to assess stability under oxidative conditions .

Q. What experimental strategies resolve contradictions between observed and calculated spectroscopic data?

Q. How can researchers evaluate the environmental persistence of this compound?

Follow protocols from environmental fate studies (e.g., Project INCHEMBIOL):

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 4-9) and monitor degradation via LC-MS.

- Biodegradation : Use OECD 301D tests with activated sludge to assess microbial breakdown .

Q. What methodologies are effective for studying the antibacterial mechanism of this compound?

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs) to predict binding interactions.

- Resistance studies : Serial passage assays to monitor mutation rates under sublethal concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.